2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core fused with an oxazole ring. Its structure includes a 4-ethoxyphenyl-substituted oxazole moiety linked via a sulfanyl bridge to a 2-methoxyphenyl-substituted dihydroquinazolinone system. The ethoxy and methoxy groups are critical for modulating electronic and steric properties, which influence biological activity and physicochemical behavior .
Synthetic routes for analogous compounds (e.g., triazolylthio-ethanones and tetrahydroquinazolinones) suggest that this compound may be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, as seen in triazole and quinazolinone derivatives .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-20-15-13-19(14-16-20)26-29-23(18(2)35-26)17-36-28-30-22-10-6-5-9-21(22)27(32)31(28)24-11-7-8-12-25(24)33-3/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOYNKSAKCJCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the quinazolinone core. Key steps include:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Formation of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, yielding sulfoxide or sulfone derivatives.
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Reagents : Potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (mCPBA) in controlled stoichiometry.
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Conditions : Reactions typically proceed in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.
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Products :
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Sulfoxide: Formed with 1 equivalent of oxidizing agent.
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Sulfone: Requires 2 equivalents and prolonged reaction times.
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| Oxidation State | Reagent | Temperature | Product |
|---|---|---|---|
| +2 (Sulfoxide) | mCPBA | 0–5°C | C=S(O)- |
| +4 (Sulfone) | KMnO₄ | 25°C | C=S(O₂)- |
Reduction Reactions
The sulfanyl group can be reduced to a thiol (-SH) or removed entirely via desulfurization.
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Reagents : Sodium borohydride (NaBH₄) for partial reduction; Raney nickel for desulfurization.
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Conditions : NaBH₄ requires aqueous ethanol at 50°C; Raney nickel operates under hydrogen gas (1–3 atm).
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Products :
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Thiol derivative: Intermediate for further functionalization.
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Desulfurized product: Removes the sulfanyl group, yielding a methylene bridge.
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Substitution Reactions
The sulfanyl group acts as a leaving group in nucleophilic substitutions.
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Reagents : Amines (e.g., piperidine), alkoxides, or thiols .
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Conditions : Conducted in dimethylformamide (DMF) or tetrahydrofuran (THF) with catalytic potassium carbonate (K₂CO₃) at 60–80°C .
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Products :
Ring-Opening and Rearrangement
The oxazole ring undergoes ring-opening under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux yields iminocarboxylic acid intermediates.
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Basic Conditions : NaOH/ethanol cleaves the oxazole to form amide derivatives.
Comparative Reactivity with Analogues
The compound’s ethoxy and methoxy substituents influence electronic effects, altering reaction kinetics compared to analogues:
Research Findings
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Catalytic Hydrogenation : The quinazolinone core remains intact during sulfanyl reduction, confirming its stability under H₂/Raney nickel.
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Regioselectivity : Oxidation with mCPBA favors sulfoxide formation (95% yield) over sulfone, enabling selective derivatization.
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Synthetic Scalability : Microwave methods achieve >85% yield in 15 minutes, outperforming traditional heating.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of quinazolinone compounds exhibit notable anticancer properties. For instance, studies have demonstrated that similar compounds show selective cytotoxicity against cancer cell lines, including HCT-116 and MCF-7. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival. The presence of the quinazolinone scaffold in this compound suggests potential for targeting cancerous cells effectively .
Antimicrobial Properties
The compound's structure may confer antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Related oxazole derivatives have shown minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 156.47 µM against various bacterial strains, indicating its potential as a candidate for developing new antimicrobial agents .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the oxazole ring.
- Introduction of the sulfanyl group.
- Construction of the quinazolinone moiety.
These steps require precise control over reaction conditions, including temperature and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
For large-scale production, optimizing synthetic routes is essential. Techniques such as continuous flow reactors can enhance reaction efficiency and scalability while maintaining product quality. Automation in synthesis can further streamline processes, making industrial production more feasible.
Case Study 1: Anticancer Efficacy
A study evaluated various quinazolinone derivatives for their anticancer activity against human cancer cell lines. Compounds similar to 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one exhibited IC50 values in the low micromolar range, suggesting substantial potential for therapeutic applications in oncology .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of oxazole derivatives. The results indicated that these compounds could effectively inhibit microbial growth, supporting their development as new antibiotics or antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Triazole Derivatives
Compounds such as (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-dichlorophenyl)ethanone () exhibit antifungal and antibiotic activities. The triazole core in these derivatives facilitates hydrogen bonding with biological targets, whereas the sulfanyl bridge enhances lipophilicity. In contrast, the target compound’s oxazole-quinazolinone hybrid may improve metabolic stability due to reduced susceptibility to oxidative degradation .
Quinazolinone Derivatives
The tetrahydroquinazolinone derivative 2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(4-methoxyphenyl)quinazolin-4(3H)-one () demonstrates the role of methoxy groups in enhancing solubility and π-π stacking interactions. The target compound’s 2-methoxyphenyl group may optimize binding to hydrophobic pockets in enzymes, a feature less pronounced in triazole analogs .
Physicochemical and Pharmacokinetic Properties
Data derived from structural analogs in referenced studies .
Crystallographic and Conformational Analysis
The SHELX system () and ORTEP-3 () are widely used for crystallographic refinement and visualization. The target compound’s oxazole ring likely adopts a planar conformation, while the dihydroquinazolinone core may exhibit slight puckering, as seen in similar structures. These features influence molecular packing and crystal lattice stability .
Role of Substituents
- Ethoxy vs.
- Sulfanyl Bridge : Enhances radical scavenging capacity compared to oxygen or nitrogen bridges in triazole derivatives .
Biological Activity
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features multiple functional groups including an oxazole ring, a quinazolinone moiety, and a methoxyphenyl group. The presence of sulfur in its structure suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of quinazolinone compounds can inhibit cancer cell proliferation. The specific structural features of this compound may enhance its efficacy against certain cancer types.
- Antimicrobial Properties : Compounds containing oxazole and quinazolinone rings have been reported to possess antimicrobial activity. This suggests that the compound may be effective against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some studies indicate that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with various receptors (e.g., PPARγ), influencing metabolic processes and cellular signaling pathways.
Anticancer Activity
A study conducted on related quinazolinone derivatives demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
A series of tests revealed that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 10 to 50 μg/mL. This suggests that the target compound could have comparable antimicrobial properties .
Anti-inflammatory Activity
In vitro assays showed that certain derivatives inhibited the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in activated macrophages. This indicates a potential role in managing inflammatory diseases .
Data Tables
Case Studies
- Case Study on Anticancer Properties : A recent publication explored the use of quinazolinone derivatives in breast cancer treatment, highlighting their potential to overcome drug resistance mechanisms when used in combination with traditional chemotherapeutics .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar oxazole-containing compounds, demonstrating their effectiveness in treating skin infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one?
- Methodology : The compound’s synthesis can be approached via a multi-step pathway.
Oxazole Core Formation : Condensation of 4-ethoxyphenylacetamide with ethyl acetoacetate under acidic conditions to form the 1,3-oxazole ring .
Sulfanyl Group Introduction : React the oxazole intermediate with thiourea and a methylating agent (e.g., methyl iodide) to install the sulfanyl moiety.
Quinazolinone Assembly : Cyclocondensation of 2-methoxyaniline with a carbonyl source (e.g., triphosgene) followed by coupling with the oxazole-sulfanyl intermediate .
- Key Considerations : Monitor reaction temperatures and stoichiometry to avoid over-substitution or ring-opening side reactions.
Q. How can structural elucidation be performed to confirm the compound’s identity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify the presence of the ethoxyphenyl (δ 1.3–1.5 ppm for CH), oxazole (δ 6.8–7.2 ppm for aromatic protons), and quinazolinone (δ 8.1–8.5 ppm for carbonyl groups) .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, particularly the sulfanyl linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (CHNOS) with <1 ppm error .
Advanced Research Questions
Q. What experimental strategies mitigate solubility challenges during biological assays?
- Approach :
- Solvent Systems : Use DMSO or DMF as co-solvents (<1% v/v) to enhance aqueous solubility while maintaining assay compatibility .
- Prodrug Design : Modify the sulfanyl group (e.g., esterification) to improve bioavailability, followed by enzymatic cleavage in vivo .
- Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC.
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- Computational Workflow :
Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfanyl group’s susceptibility to oxidation) .
Molecular Docking : Simulate interactions with target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro testing .
- Limitations : Account for solvent effects and protonation states in simulations to reduce false positives.
Q. How to resolve contradictions in reported synthetic yields for analogous quinazolinone derivatives?
- Case Study : Compare yields from different methods (e.g., cyclocondensation vs. Suzuki coupling):
- Cyclocondensation : Higher purity but lower yields due to side reactions (e.g., ring-opening) .
- Cross-Coupling : Higher yields but requires palladium catalysts, increasing cost and purification complexity .
- Recommendation : Optimize reaction parameters (e.g., catalyst loading, temperature) via design-of-experiments (DoE) frameworks.
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Experimental Design :
- Oxidative Stress Testing : Expose the compound to HO or O/UV and monitor degradation via LC-MS.
- Radical Scavenger Assays : Add antioxidants (e.g., ascorbic acid) to identify radical-mediated degradation pathways .
Methodological Considerations
- Data Contradictions : Cross-validate spectral data (e.g., NMR shifts) with PubChem entries for analogous compounds (e.g., 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one) to resolve discrepancies .
- Advanced Characterization : Use tandem MS/MS to differentiate isobaric impurities and confirm substituent regiochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
